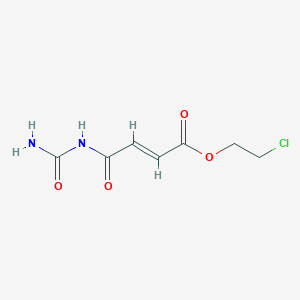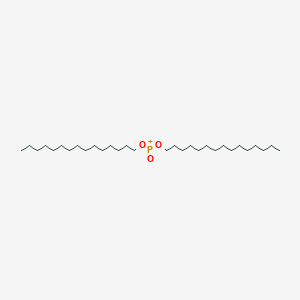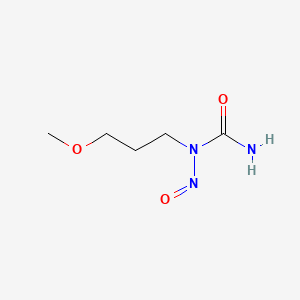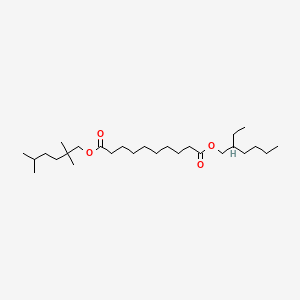
4-(4-Bromophenoxy)phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)phenylurea is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of phenylurea, characterized by the presence of a bromophenoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)phenylurea typically involves the reaction of 4-bromophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenoxy)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylurea moiety can undergo oxidation to form corresponding urea derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylurea derivatives.
Oxidation Reactions: Products include oxidized urea derivatives.
Reduction Reactions: Products include amine derivatives.
Applications De Recherche Scientifique
4-(4-Bromophenoxy)phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)phenylurea involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The bromophenoxy group enhances its binding affinity, making it a potent inhibitor. The compound can also interfere with cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromophenylurea
- 4-Phenoxyphenylurea
- 4-Chlorophenoxyphenylurea
Comparison
4-(4-Bromophenoxy)phenylurea is unique due to the presence of both bromine and phenoxy groups, which enhance its reactivity and binding affinity. Compared to 4-bromophenylurea, it has a higher potential for substitution reactions. Compared to 4-phenoxyphenylurea, the bromine atom increases its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Propriétés
Numéro CAS |
85879-22-7 |
|---|---|
Formule moléculaire |
C13H11BrN2O2 |
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
[4-(4-bromophenoxy)phenyl]urea |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) |
Clé InChI |
RGZVZBUIGHHMHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



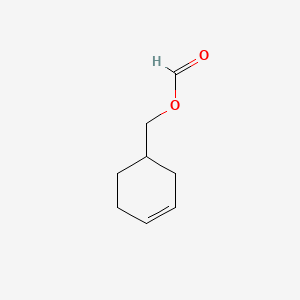
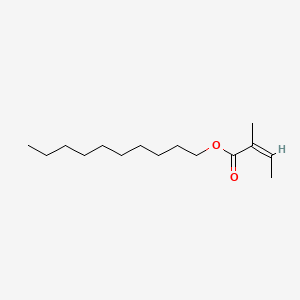

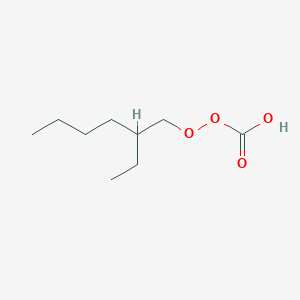
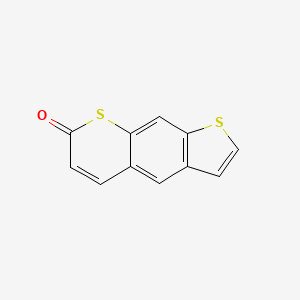
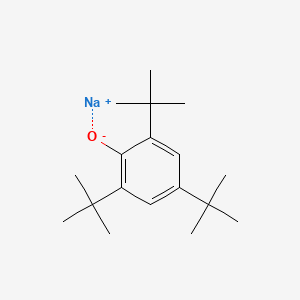
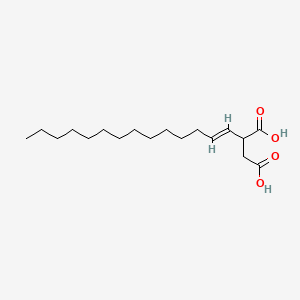
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
